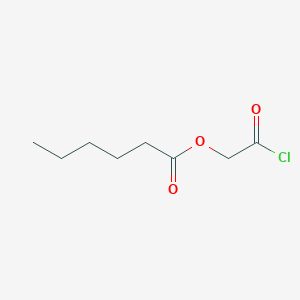

2-Chloro-2-oxoethyl hexanoate

Description

Significance of Alpha-Haloesters in Organic Synthesis and Mechanistic Studies

Alpha-haloesters are renowned for their versatility as building blocks in organic synthesis. The presence of the halogen atom makes the alpha-carbon susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to several classic and contemporary organic reactions.

One of the most notable applications of alpha-haloesters is in the Reformatsky reaction , a method for synthesizing β-hydroxy esters. In this reaction, an alpha-haloester reacts with a carbonyl compound (an aldehyde or ketone) in the presence of zinc metal. The zinc inserts into the carbon-halogen bond, forming an organozinc intermediate known as a Reformatsky enolate, which then adds to the carbonyl group.

Another key transformation involving alpha-haloesters is the Darzens reaction (or glycidic ester condensation). This reaction involves the base-mediated reaction of an alpha-haloester with a ketone or aldehyde to form an α,β-epoxy ester (a glycidic ester). These glycidic esters are themselves useful intermediates for the synthesis of various other compounds.

Beyond these named reactions, alpha-haloesters serve as potent alkylating agents , readily reacting with a wide range of nucleophiles to introduce the ester-containing fragment into a molecule. savemyexams.com Their utility extends to being precursors for amino acids and other complex molecules. Mechanistic studies of reactions involving alpha-haloesters continue to provide valuable insights into reaction pathways and stereochemical outcomes. libretexts.org

Historical Context of Chloroester Chemistry and Evolution of Research Perspectives

The chemistry of chloroesters is deeply rooted in the development of synthetic organic chemistry. The discovery of the Reformatsky reaction by Sergey Reformatsky in 1887 was a landmark achievement, showcasing the synthetic potential of alpha-haloesters. Current time information in Bangalore, IN. Early research focused on understanding the scope and limitations of these newfound reactions.

Over the decades, research perspectives have evolved significantly. Initial studies were largely empirical, focused on substrate scope and reaction conditions. As analytical techniques became more sophisticated, a deeper mechanistic understanding began to emerge. For instance, detailed studies have elucidated the structure of the Reformatsky reagent and the transition states involved in these reactions.

Modern research into chloroesters has expanded to include the development of asymmetric syntheses, where the goal is to control the stereochemistry of the products. This is often achieved through the use of chiral auxiliaries, catalysts, or reagents. The ongoing interest in chloroesters is also driven by their application in the synthesis of biologically active molecules and complex natural products.

Scope and Objectives of Current Academic Investigations on 2-Chloro-2-oxoethyl Hexanoate (B1226103)

Direct academic investigations specifically targeting 2-Chloro-2-oxoethyl hexanoate are not prominent in the available scientific literature. Research in this area tends to focus on the broader class of alpha-haloesters or on specific, more commonly used examples.

However, based on the known reactivity of related compounds, the objectives of any future investigations into this compound would likely include:

Development of efficient and stereoselective synthetic routes to the compound itself. A probable synthetic pathway would involve the acylation of a suitable alcohol with a derivative of hexanoic acid that has been chlorinated at the alpha position.

Exploration of its reactivity in established alpha-haloester reactions, such as the Reformatsky and Darzens reactions, to synthesize novel β-hydroxy esters and glycidic esters.

Investigation of its utility as a building block for the synthesis of more complex target molecules, potentially including pharmaceuticals or agrochemicals.

Detailed mechanistic studies of its reactions to understand the influence of the hexanoate chain on reactivity and stereoselectivity compared to simpler alpha-chloroesters.

While specific data for this compound is scarce, the rich chemistry of its class suggests it holds potential as a valuable, albeit currently under explored, tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

2D Structure

3D Structure

Properties

CAS No. |

95499-31-3 |

|---|---|

Molecular Formula |

C8H13ClO3 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(2-chloro-2-oxoethyl) hexanoate |

InChI |

InChI=1S/C8H13ClO3/c1-2-3-4-5-8(11)12-6-7(9)10/h2-6H2,1H3 |

InChI Key |

PNJWCBVVYLCQSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Development

Established Synthetic Pathways to 2-Chloro-2-oxoethyl Hexanoate (B1226103) and Related Analogues

The conventional synthesis of 2-Chloro-2-oxoethyl hexanoate and similar α-chloroesters relies on well-established organic reactions, primarily centered around esterification, halogenation, and chloroacylation. These methods provide reliable access to the target compound, albeit without control over stereochemistry.

Esterification and Halogenation Protocols

A fundamental approach to the synthesis of this compound involves a two-step sequence: esterification followed by α-chlorination. The initial esterification can be accomplished through the Fischer-Speier esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.orgchemguide.co.ukmasterorganicchemistry.comyoutube.com In a hypothetical synthesis of the target molecule, hexanoic acid could be reacted with a suitable precursor to the 2-chloro-2-oxoethyl group.

Alternatively, a more common strategy involves the direct α-chlorination of a pre-formed ester. For instance, an enolate of an appropriate hexanoate ester can be generated using a strong base, followed by quenching with an electrophilic chlorine source such as N-chlorosuccinimide (NCS). The general mechanism for Fischer esterification proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester. masterorganicchemistry.commasterorganicchemistry.com

Chloroacylation Strategies

Chloroacylation offers a more direct route to α-chloroesters. This strategy involves the reaction of a suitable nucleophile with a chloroacylating agent. While a direct chloroacylation to form this compound is not extensively documented, analogous syntheses provide insight into plausible pathways. For example, the synthesis of ethyl 6-chloro-6-oxohexanoate has been achieved by reacting monoethyl adipate with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst. google.comgoogle.com This suggests that a similar approach, potentially using hexanoic acid or a derivative, could be employed. Another related process is the reaction of a Grignard reagent with an ethyloxalylmonochloride, followed by hydrolysis, to produce a 2-oxoheptanoate derivative. patsnap.com

Novel Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have focused on the development of asymmetric methods to control the stereochemistry of the α-carbon. These novel approaches are crucial for the synthesis of enantioenriched α-chloroesters, which are valuable chiral building blocks.

Asymmetric Synthesis and Enantioselective Approaches

The enantioselective synthesis of α-chloroesters can be achieved through various catalytic methods. One prominent strategy is the asymmetric α-chlorination of carbonyl compounds. This involves the use of a chiral catalyst to control the facial selectivity of the attack of an electrophilic chlorine source on a prochiral enolate or its equivalent.

A variety of chiral catalysts have been developed for the enantioselective α-chlorination of carbonyl compounds, including β-keto esters and other 1,3-dicarbonyl compounds. These catalysts create a chiral environment around the substrate, directing the approach of the chlorinating agent to one face of the enolate.

Notable classes of catalysts include:

Chiral Squaramide Catalysts : These catalysts have been shown to promote the enantioselective α-chlorination of silyl ketene acetals with N-chlorosuccinimide (NCS), proceeding through non-covalent interactions. nih.gov

Cinchona Alkaloids : Hybrid amide-based Cinchona derivatives have been successfully employed as phase-transfer catalysts for the enantioselective α-chlorination of β-keto esters, achieving high yields and enantioselectivities. nih.govresearchgate.netacs.org

Chiral 2-Aminobenzimidazole Derivatives : These bifunctional organocatalysts have been used for the stereodivergent α-chlorination of β-ketoesters and 1,3-diketones. mdpi.com

Isothiourea Catalysts : Commercially available isothiourea catalysts have been utilized for the asymmetric α-chlorination of activated aryl acetic acid esters under base-free conditions, proceeding via the in situ formation of chiral C1 ammonium enolates. researchgate.netnih.gov

The following table summarizes the performance of various chiral catalysts in the enantioselective α-chlorination of β-keto esters, which are structurally related to the target compound.

| Catalyst Type | Substrate | Chlorinating Agent | Enantiomeric Excess (ee) | Reference |

| Hybrid Amide-Based Cinchona Alkaloids | β-Keto Esters | N-Chlorosuccinimide (NCS) | Up to 97% | nih.govacs.org |

| Chiral Squaramide | Silyl Ketene Acetals | N-Chlorosuccinimide (NCS) | High | nih.gov |

| Chiral 2-Aminobenzimidazole | β-Ketoesters | N-Chlorosuccinimide (NCS) or 2,3,4,4,5,6-hexachloro-2,5-cyclohexadien-1-one | Up to 50% | mdpi.com |

| Isothiourea | Activated Aryl Acetic Acid Esters | Not Specified | Up to 99:1 e.r. | researchgate.netnih.gov |

An alternative and elegant approach to enantioenriched α-chloroesters is through the enantioselective protonation of a prochiral enolate intermediate. nih.govacs.orgacs.orgamazonaws.comcaltech.edu In this strategy, a chiral proton source is used to deliver a proton to one of the two faces of a planar enolate, thereby establishing the stereocenter.

A notable example involves the treatment of α,α-dichloroaldehydes with phenols in the presence of a chiral triazolium salt catalyst and a base. nih.govacs.orgthieme-connect.com This reaction is proposed to proceed through the formation of a chiral enolate intermediate, which is then protonated enantioselectively. nih.govacs.orgacs.org This method has been shown to be effective for the synthesis of a variety of α-chloro aryl esters in good yields and with high enantioselectivity. nih.govacs.orgthieme-connect.com

The success of this strategy hinges on the kinetic control of the protonation step, as thermodynamic control would lead to a racemic mixture. caltech.edu The choice of the chiral proton source and the reaction conditions are therefore critical for achieving high levels of stereoselectivity.

| Reactants | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

| α,α-dichloroaldehydes and phenols | Chiral triazolium salt | α-chloro aryl esters | Good | High | nih.govacs.org |

Continuous-Flow Microreactor Technologies for Enhanced Synthesis

Continuous-flow chemistry, utilizing microreactors, presents a significant advancement over traditional batch processing for the synthesis of compounds like this compound. chemdistgroup.com This technology involves feeding reactant streams into a micro-structured reactor where mixing and reaction occur continuously. chemdistgroup.com The key advantages of this approach include superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and product quality. chemdistgroup.commanipal.edu

The small dimensions of microreactor channels enhance heat and mass transfer, which is crucial for managing highly exothermic or rapid reactions often involved in the synthesis of reactive acyl chlorides. taylors.edu.my This enhanced control significantly improves process safety, as only small volumes of reactants are present in the reactor at any given time. chemdistgroup.com While specific studies on this compound are not prevalent, the synthesis of related esters, such as Ethyl Hexanoate, has been successfully demonstrated and scaled up using multi-channel microreactors, showcasing the technology's potential. taylors.edu.my The modular and scalable nature of microreactor systems allows for a seamless transition from laboratory-scale optimization to industrial-scale production. manipal.edu

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

| Feature | Batch Processing | Continuous-Flow Microreactor |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. chemdistgroup.com |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes. chemdistgroup.com |

| Heat & Mass Transfer | Often inefficient, leading to side reactions. | Highly efficient, improving selectivity and yield. taylors.edu.my |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward "numbering-up" or "scaling-out" of reactor units. taylors.edu.my |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and higher purity. chemdistgroup.com |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly improved by applying the twelve principles of green chemistry, aiming to reduce environmental impact and enhance safety. yale.eduepa.gov

Prevention : The primary goal is to design syntheses that prevent waste generation rather than treating it after it has been created. epa.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product, minimizing byproducts. acs.org

Less Hazardous Chemical Syntheses : Wherever feasible, synthetic methods should use and generate substances that have little or no toxicity to human health and the environment. yale.edu

Designing Safer Chemicals : The final chemical product should be designed to be effective while minimizing its inherent toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure where possible.

Use of Renewable Feedstocks : Utilizing raw materials derived from renewable sources is preferred over depleting feedstocks. yale.edu

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times. epa.gov

Design for Degradation : Chemical products should be designed to break down into harmless degradation products at the end of their function. yale.edu

Real-time Analysis for Pollution Prevention : Analytical methods should be developed to allow for real-time monitoring and control to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. yale.edu

For this compound, a greener route might involve using a catalytic method to combine hexanoic acid and a chloroacetyl source, avoiding stoichiometric activators that generate significant waste. The use of safer, recyclable solvents or solvent-free conditions would further align the synthesis with green chemistry principles.

Derivatization and Further Transformations of this compound

The structure of this compound features multiple reactive sites, making it a versatile building block for further chemical transformations.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The alpha-carbon of the 2-oxoethyl group is highly activated towards nucleophilic substitution. It is bonded to both a carbonyl group and a chlorine atom, which is an effective leaving group. This configuration facilitates reactions with a wide range of nucleophiles in what is typically an SN2 reaction mechanism. youtube.com

When a nucleophile attacks this alpha-carbon, it displaces the chloride ion, forming a new carbon-nucleophile bond. This reaction is a powerful tool for introducing diverse functional groups into the molecule.

Table 2: Examples of Nucleophilic Substitution at the Alpha-Carbon

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | CH₃(CH₂)₄COOCH(OH)C(O)H (after tautomerization) | α-Hydroxy Aldehyde derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | CH₃(CH₂)₄COOCH(OCH₃)C(O)H | α-Alkoxy Aldehyde derivative |

| Amine | Ammonia (NH₃) | CH₃(CH₂)₄COOCH(NH₂)C(O)H | α-Amino Aldehyde derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | CH₃(CH₂)₄COOCH(SPh)C(O)H | α-Thioether Aldehyde derivative |

| Azide | Sodium Azide (NaN₃) | CH₃(CH₂)₄COOCH(N₃)C(O)H | α-Azido Aldehyde derivative |

Note: The initial substitution products are derivatives of 2-oxoethyl hexanoate. The table shows the conceptual products formed at the alpha-position.

Reactions Involving the Carbonyl Moiety

The compound possesses two distinct carbonyl groups: an ester carbonyl and an acyl chloride carbonyl. The acyl chloride is significantly more reactive than the ester.

Acyl Chloride Carbonyl : This group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water (hydrolysis) to form esters, amides, and carboxylic acids, respectively. It can also undergo reduction with hydride reagents or react with organometallic reagents.

Ester Carbonyl : The ester group is less reactive but can undergo characteristic reactions. These include saponification (hydrolysis under basic conditions) to yield hexanoate salt and 2-chloro-2-oxoethanol, transesterification with other alcohols in the presence of an acid or base catalyst, and reduction using strong reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

Formation of Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to act as a bifunctional building block allows for the sequential introduction of different molecular fragments.

For instance, a nucleophile can first displace the alpha-chlorine. The resulting product, which still contains the reactive ester and carbonyl functionalities, can then undergo further reactions. This strategy is employed in the synthesis of various heterocyclic compounds, modified amino acids, and other intricate organic structures where a specific two-carbon unit with appended functionality is required. The hexanoate group can serve as a temporary protecting group or as a lipophilic tail in the final target molecule.

Mechanistic Investigations and Reactivity Profiling

Exploration of Reaction Mechanisms for 2-Chloro-2-oxoethyl Hexanoate (B1226103) Transformations

The transformations of 2-Chloro-2-oxoethyl hexanoate are governed by several key reaction mechanisms, including nucleophilic acyl substitution, radical pathways, and transition metal-catalyzed processes. Understanding these mechanisms is fundamental to controlling the outcome of its reactions.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a primary reaction pathway for this compound, a type of acyl chloride. chemistrytalk.orgvanderbilt.edulibretexts.orglibretexts.org This reaction involves the replacement of the chlorine atom, a good leaving group, by a nucleophile. The general mechanism proceeds through a two-stage addition-elimination process. libretexts.org First, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. vanderbilt.edulibretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. vanderbilt.edu

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the nature of the leaving group. vanderbilt.edu Acyl chlorides, like this compound, are among the most reactive derivatives due to the high electronegativity of chlorine and its excellent ability to stabilize the negative charge as a leaving group. libretexts.org This high reactivity allows for the conversion of this compound into other carboxylic acid derivatives such as esters, amides, and anhydrides by reacting it with appropriate nucleophiles like alcohols, amines, or carboxylates, respectively. chemistrytalk.orgvanderbilt.edu For instance, the reaction with an alcohol would yield an ester, while reaction with an amine would produce an amide. vanderbilt.edu

Radical Reaction Pathways and Intermediate Characterization

While nucleophilic acyl substitution is a dominant pathway, radical reactions of acyl chlorides can also occur under specific conditions, often initiated by light or radical initiators. These reactions proceed through radical intermediates. For acyl chlorides, a key radical intermediate would be an acyl radical, formed by the homolytic cleavage of the carbon-chlorine bond or through other radical-generating processes.

Detailed studies on the radical reactions specifically involving this compound are not extensively documented in the provided search results. However, general principles of radical chemistry suggest that the acyl radical intermediate could participate in various subsequent reactions, such as addition to unsaturated bonds or hydrogen atom abstraction. The characterization of such transient radical intermediates typically involves advanced spectroscopic techniques like electron spin resonance (ESR) spectroscopy. Further research, potentially employing techniques like Stern-Volmer fluorescence quenching experiments, could provide more insight into the specific radical reaction mechanisms of this compound. tdx.cat

Transition Metal-Catalyzed Reactivity Mechanisms

Transition metal catalysis offers a powerful tool for a wide range of organic transformations, including those involving acyl chlorides. uwindsor.casioc-journal.cnrsc.orgunimi.itscholaris.ca These catalysts can activate the C-Cl bond in this compound, facilitating reactions that are otherwise difficult to achieve. The mechanisms of these reactions are diverse and depend on the specific metal, ligands, and reaction conditions.

Commonly, the catalytic cycle involves an oxidative addition step where the transition metal inserts into the carbon-chlorine bond of the acyl chloride. researchgate.net This is followed by subsequent steps such as migratory insertion, transmetalation, and reductive elimination to form the final product and regenerate the catalyst. For example, in palladium-catalyzed cross-coupling reactions, a Pd(0) species would oxidatively add to the acyl chloride to form a Pd(II) intermediate. This intermediate can then react with an organometallic reagent (transmetalation) or an alkene/alkyne (migratory insertion) before reductive elimination furnishes the coupled product. The use of different transition metals like rhodium, iridium, or copper can lead to different reactivity and selectivity. sioc-journal.cnunimi.itnih.gov For instance, copper catalysis has gained significant interest due to its cost-effectiveness and ability to tolerate various functional groups. unimi.it

Kinetic Studies of Reactions Involving this compound

Kinetic studies are essential for quantitatively understanding the reactivity of this compound. These studies involve measuring reaction rates to determine rate coefficients and activation parameters, and investigating how reaction conditions influence these parameters.

Determination of Rate Coefficients and Activation Parameters

The rate of a chemical reaction is quantified by its rate coefficient (k), which is a proportionality constant in the rate law. For reactions involving this compound, the rate coefficient can be determined by monitoring the change in concentration of the reactant or a product over time. The Arrhenius equation describes the temperature dependence of the rate coefficient, allowing for the calculation of activation parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Influence of Reaction Conditions on Reaction Rates and Selectivity

Reaction conditions such as temperature, solvent, concentration of reactants, and the presence of catalysts can significantly impact the rate and selectivity of reactions involving this compound.

Temperature: Generally, increasing the reaction temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. uwindsor.ca However, excessively high temperatures can lead to side reactions and decomposition. A patent describes the synthesis of ethyl 6-chloro-6-oxohexanoate at various temperatures, indicating that a temperature of 60-65°C resulted in the highest yield and purity, suggesting an optimal temperature range for this specific transformation. google.com

Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For nucleophilic acyl substitution reactions, polar aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are often used. rsc.orggoogle.com A patent mentions the use of toluene (B28343) or ethyl acetate (B1210297) as a solvent for the synthesis of ethyl 6-chloro-6-oxohexanoate. google.com

Catalyst: Catalysts can dramatically increase reaction rates and control selectivity. In the synthesis of ethyl 6-chloro-6-oxohexanoate, N,N-dimethylformamide (DMF) was used as a catalyst. google.com For transition metal-catalyzed reactions, the choice of metal, ligands, and any additives can have a profound effect on the reaction outcome. For instance, the addition of a Lewis acid or a phosphane ligand can accelerate palladium-catalyzed trimerization of alkynes. uwindsor.ca

Reactant Concentration: The concentration of reactants directly affects the reaction rate as described by the rate law. In the synthesis of ethyl 6-chloro-6-oxohexanoate, the molar ratio of the reactants was a key parameter. google.com

The following table summarizes the effect of reaction temperature on the yield and purity of ethyl 6-chloro-6-oxohexanoate, as adapted from a patent. google.com

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 80-85 | 4 | 88.0 | 97.0 |

| 70-75 | 6 | 89.0 | 98.0 |

| 60-65 | 6 | 90.5 | 99.0 |

This data illustrates that while a higher temperature leads to a shorter reaction time, a slightly lower temperature over a longer period can result in a higher yield and purity, highlighting the importance of optimizing reaction conditions.

Stereochemical Aspects of this compound Reactivity

Detailed mechanistic studies elucidating the stereochemical outcomes of reactions involving this compound are not extensively reported. The potential for stereoisomerism exists if a chiral center is present in the hexanoate chain or if reactions introduce a new stereocenter.

Diastereoselectivity and Enantioselectivity in Transformations

There is a lack of specific published research detailing the diastereoselectivity or enantioselectivity of reactions involving this compound. In a hypothetical context, if the hexanoate moiety were substituted to contain a stereocenter, its influence on the stereochemical outcome of reactions at the chloro-oxoethyl group would be a subject for diastereoselectivity studies. Similarly, enantioselective transformations would typically require the use of a chiral catalyst or reagent to differentiate between enantiotopic faces of the molecule during a reaction, for instance, in a reduction of the ketone or a substitution at the α-carbon. Without experimental data, any discussion remains speculative.

Chiral Induction and Transfer Mechanisms

The concept of chiral induction involves the transfer of chirality from a chiral molecule or auxiliary to a prochiral substrate during a chemical reaction. For this compound, a chiral induction mechanism would necessitate the presence of a chiral element. This could be an optically active catalyst or a chiral group covalently attached to the hexanoate molecule. This chiral entity would then direct the approach of a reagent to one of the prochiral faces of the reactive center, leading to a stereochemically enriched product. The precise mechanisms, whether involving the formation of a rigid transition state or other modes of interaction, have not been specifically investigated for this compound.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 2-Chloro-2-oxoethyl hexanoate (B1226103), offering precise insights into the proton and carbon framework of the molecule.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The hexanoate chain exhibits characteristic signals: a triplet for the terminal methyl group (H-6'), a triplet for the methylene (B1212753) group adjacent to the ester carbonyl (H-2'), and overlapping multiplets for the internal methylene groups (H-3', H-4', H-5'). A key diagnostic signal is a singlet corresponding to the methylene protons (H-2) situated between the ester oxygen and the acyl chloride carbonyl, shifted downfield due to the strong electron-withdrawing effects of the adjacent oxygen and carbonyl groups.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The spectrum shows distinct resonances for the two carbonyl carbons (C-1 and C-1'), with the acyl chloride carbonyl typically appearing at a lower field than the ester carbonyl. The methylene carbon adjacent to the ester oxygen (C-2) is also significantly deshielded. The carbons of the hexanoate alkyl chain appear at characteristic upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 2-Chloro-2-oxoethyl hexanoate in CDCl₃

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | ~4.8 - 5.0 | s | ~65 - 68 |

| 1 | - | - | ~168 - 171 |

| 1' | - | - | ~172 - 175 |

| 2' | ~2.3 - 2.4 | t | ~34 - 36 |

| 3' | ~1.6 - 1.7 | m | ~24 - 26 |

| 4' | ~1.3 - 1.4 | m | ~31 - 33 |

| 5' | ~1.3 - 1.4 | m | ~22 - 24 |

Note: Data are predicted based on typical values for similar functional groups and structures.

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation pathway along the hexanoate chain, from the H-2' protons to H-3', H-3' to H-4', and so on, confirming the linear alkyl structure. The H-2 protons would appear as an isolated singlet with no COSY cross-peaks, confirming their lack of coupling to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹JCH coupling). An HSQC spectrum would show a cross-peak connecting the H-2 singlet to the C-2 carbon signal, the H-2' triplet to the C-2' carbon, and so forth for each C-H bond in the hexanoate chain. The carbonyl carbons (C-1 and C-1') would be absent from the HSQC spectrum as they bear no protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) C-H correlations, which helps to piece together the different fragments of the molecule. Key HMBC correlations would include a cross-peak from the H-2 protons to both the ester carbonyl (C-1') and the acyl chloride carbonyl (C-1). Additionally, the H-2' protons of the hexanoate chain would show a correlation to the ester carbonyl carbon (C-1'), definitively linking the hexanoate group to the 2-chloro-2-oxoethyl moiety.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the scattering of laser light.

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is dominated by two strong absorption bands in the carbonyl stretching region (1700-1850 cm⁻¹). The acyl chloride C=O stretch appears at a higher frequency (typically 1785-1815 cm⁻¹) compared to the ester C=O stretch (typically 1735-1750 cm⁻¹). Other significant peaks include C-O stretching vibrations and C-H stretching and bending modes from the alkyl chain.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While C=O stretches are also visible, they are often weaker than in the IR spectrum. Raman is particularly useful for observing symmetric vibrations and C-C backbone stretches in the alkyl chain. The C-Cl stretch may also be observed in the lower frequency region of the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (Acyl Chloride) | 1785 - 1815 (Strong) | 1785 - 1815 (Moderate) |

| C=O (Ester) | 1735 - 1750 (Strong) | 1735 - 1750 (Moderate) |

| C-O Stretch | 1150 - 1300 (Strong) | Weak |

| C-H Stretch (Alkyl) | 2850 - 3000 (Moderate) | 2850 - 3000 (Strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of a compound, which can further confirm its structure. For this compound (C₈H₁₃ClO₃), the nominal molecular weight is 192.6 g/mol .

The mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: one at m/z 192 (for ³⁵Cl) and a smaller peak at m/z 194 (for ³⁷Cl), with an intensity ratio of about 3:1.

Common fragmentation pathways for esters and acyl chlorides would be expected:

Loss of Cl radical: A significant peak at m/z 157 ([M-Cl]⁺).

Cleavage of the C-O bond: Loss of the hexanoyloxy radical (•OCOC₅H₁₁) to give a fragment at m/z 77/79 (CH₂COCl⁺).

Alpha-cleavage: Fragmentation adjacent to the ester carbonyl can lead to the loss of the •OCH₂COCl group, resulting in the hexanoyl cation at m/z 99.

McLafferty Rearrangement: A characteristic rearrangement of the hexanoate chain can lead to the elimination of a neutral alkene (butene) and the formation of a radical cation at m/z 136/138.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Identity |

|---|---|

| 192 / 194 | [M]⁺ (Molecular Ion) |

| 157 | [M - Cl]⁺ |

| 99 | [C₅H₁₁CO]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound must first be grown.

The crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be generated. From this map, the precise coordinates of each atom (excluding hydrogen, which is typically difficult to resolve) can be determined.

This technique would provide unequivocal data on:

Bond lengths: e.g., the C=O, C-O, C-C, and C-Cl bond distances.

Bond angles: The geometry around the carbonyl carbons and within the alkyl chain.

Intermolecular interactions: How individual molecules pack together in the crystal.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations (DFT, ab initio)

Theoretical investigations of a molecule like 2-Chloro-2-oxoethyl hexanoate (B1226103) would typically commence with electronic structure calculations. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for optimizing the molecular geometry and determining its electronic properties. researchgate.net DFT methods, particularly with functionals like B3LYP, are often used in conjunction with basis sets such as 6-311++G(d,p) to provide a balance between computational cost and accuracy for organic molecules. researchgate.net

Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)

A key component of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. libretexts.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net For a molecule like 2-Chloro-2-oxoethyl hexanoate, the HOMO would likely be localized on the hexanoate chain and the oxygen atoms of the ester group, while the LUMO would be expected to have significant contributions from the carbonyl and chloro groups of the 2-chloro-2-oxoethyl moiety.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on experimental or calculated values for this compound, as such data is not available. It demonstrates the typical format for presenting such results.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.org The MEP surface illustrates the charge distribution, with red regions indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor areas, prone to nucleophilic attack). acs.org In this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential, while the areas around the hydrogen atoms and the carbon attached to the chlorine would show positive potential.

Atomic Charges and Fukui Function Analysis for Site Selectivity

To gain more quantitative insight into reactivity, atomic charge calculations (e.g., Mulliken or Natural Bond Orbital charges) and Fukui function analysis are employed. researchgate.net The Fukui function helps to identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis provides a more detailed picture of site selectivity than MEP maps alone.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model potential reaction pathways for this compound, such as its hydrolysis or reaction with a nucleophile. This involves locating the transition state structures for each step of the proposed mechanism. By calculating the energy of the reactants, transition states, and products, a reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations are powerful for understanding electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule and the influence of its environment, such as a solvent. researchgate.netresearchgate.net For this compound, MD simulations could reveal the preferred conformations of the flexible hexanoate chain and how interactions with solvent molecules (e.g., water) might influence its structure and reactivity. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. researchgate.net Theoretical calculations can predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These predicted spectra can then be compared with experimental data to confirm the molecule's structure and aid in the assignment of experimental spectral bands. researchgate.net

Intermolecular Interactions and Topological Analysis (e.g., QTAIM, ELF, LOL)

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry, physical properties, and biological activity of a compound. For this compound, theoretical and computational methods provide a powerful lens through which to examine these non-covalent interactions in detail. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) offer profound insights into the topology of electron density and the nature of chemical bonds and intermolecular contacts.

Due to the absence of specific published crystallographic or computational studies on this compound, this section will present a theoretical framework for how these analyses would be applied. Based on the functional groups present—an ester, an acyl chloride, and a hydrocarbon chain—the molecule is capable of participating in a variety of intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds and halogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis, developed by Richard Bader, is a method used to partition the electron density of a molecule to define atoms, bonds, and the types of interactions between them. This analysis relies on identifying critical points (CPs) in the electron density (ρ(r)). A bond critical point (BCP) located between two interacting atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of this interaction.

For a hypothetical dimer of this compound, several types of intermolecular BCPs would be anticipated. The primary interactions would likely involve the electronegative oxygen and chlorine atoms and the hydrogen atoms on the hexanoate and ethyl groups. These could include C-H···O and C-H···Cl hydrogen bonds, as well as potential C-Cl···O halogen bonds.

A theoretical QTAIM analysis would yield data similar to that presented in the table below. For closed-shell interactions, such as van der Waals forces and hydrogen bonds, the values of ρ(r) are typically low, and the Laplacian ∇²ρ(r) is positive.

Table 1: Hypothetical QTAIM Parameters for Intermolecular Interactions in a this compound Dimer

| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Description of Interaction |

| Hydrogen Bond | C-H···O=C | ~0.015 | > 0 | < 0 | Weak, electrostatic character |

| Hydrogen Bond | C-H···Cl | ~0.010 | > 0 | > 0 | Very weak, van der Waals character |

| Halogen Bond | C-Cl···O=C | ~0.020 | > 0 | < 0 | Directional, partially covalent character |

| van der Waals | C-H···H-C | ~0.005 | > 0 | > 0 | Non-specific, dispersive forces |

Note: This table is illustrative and contains expected values for the types of interactions possible for this molecule. ρ(r) is the electron density, ∇²ρ(r) is the Laplacian of the electron density, and H(r) is the total energy density at the bond critical point.

The sign of the total energy density, H(r), can further distinguish between purely closed-shell interactions (H(r) > 0) and those with some degree of covalent character (H(r) < 0), such as moderate hydrogen or halogen bonds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

ELF and LOL are complementary topological analyses that provide a measure of electron localization in a system. They are particularly useful for visualizing and quantifying the regions of space associated with core electrons, covalent bonds, and lone pairs.

In the context of intermolecular interactions in this compound, ELF and LOL analyses would reveal basins of high electron localization corresponding to the C=O and C-O covalent bonds and the lone pairs on the oxygen and chlorine atoms. The regions between molecules where interactions occur would show lower ELF/LOL values, characteristic of non-covalent contacts.

The analysis would allow for the visualization of how the electron pairs of the oxygen or chlorine atoms are oriented towards electron-deficient regions of a neighboring molecule, such as the acidic protons or the electrophilic region on the chlorine atom (the σ-hole in the case of halogen bonding).

Table 2: Expected Insights from ELF/LOL Analysis of this compound

| Feature | ELF/LOL Description | Implication for Intermolecular Interactions |

| C=O Bond | High localization basin between C and O | The surrounding regions of the oxygen atom, corresponding to its lone pairs, would be identifiable as potential hydrogen/halogen bond acceptor sites. |

| C-Cl Bond | High localization basin between C and Cl | Analysis of the valence shell around the chlorine atom would reveal the distribution of its lone pairs and the potential for a σ-hole, which is key to forming halogen bonds. |

| C-H Bonds | Localization basins along the C-H vectors | These regions would be the primary hydrogen bond donors in C-H···X interactions. |

| Intermolecular Region | Low ELF/LOL values between monomers | The topology of these regions would confirm the non-covalent, closed-shell nature of the intermolecular contacts. |

Emerging Research Directions and Future Perspectives

Development of New Catalytic Systems for 2-Chloro-2-oxoethyl Hexanoate (B1226103) Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to achieve transformations with higher efficiency, selectivity, and milder reaction conditions. For a reactive compound like 2-chloro-2-oxoethyl hexanoate, which possesses multiple electrophilic sites, the design of sophisticated catalysts is crucial for controlling its reactivity. Current research is exploring several promising avenues.

One major area of focus is the development of modular organic catalysts that can form photoactive electron donor-acceptor (EDA) complexes with a variety of radical precursors. nih.gov This approach allows for the generation of alkyl radicals under mild conditions using visible light, enabling new types of stereoselective catalytic transformations that are not accessible through thermal pathways. nih.gov Another strategy involves merging concepts like iminium ion/enamine organocatalysis and cooperative organo/metal catalysis to achieve new vinylogous transformations, which could be adapted for reactions involving the ester portion of the molecule. nih.gov

Furthermore, the versatility of Schiff base metal complexes is being explored for their catalytic applications in oxidation, reduction, and epoxidation reactions. researchgate.net The tunable nature of these complexes, based on the metal ion and ligand structure, makes them valuable for developing new catalytic systems tailored for specific transformations of functionalized esters. researchgate.net The combination of multiple catalytic systems is also emerging as a powerful strategy to facilitate previously challenging chemical transformations.

Exploration of Bio-Inspired Catalysis and Enzymatic Transformations

Nature provides a rich blueprint for designing highly efficient and selective catalysts. The fields of bio-inspired and enzymatic catalysis are rapidly expanding, offering environmentally friendly alternatives for chemical synthesis. organic-chemistry.orgacs.org Enzymes are highly evolved biological catalysts that can perform complex chemical reactions under mild conditions with remarkable selectivity. google.com For chloroesters, enzymes like dehalogenases, hydrolases, and oxidoreductases are of particular interest. organic-chemistry.orggoogle.com

Key Approaches in Bio-Inspired and Enzymatic Catalysis:

| Catalytic Approach | Description | Potential Application for Chloroesters |

| Enzyme Engineering | Modifying an enzyme's structure to enhance its activity, stability, or substrate specificity for industrial biotransformations. acs.orgwikipedia.org | Engineering hydrolases for selective cleavage of the ester bond or dehalogenases for chlorine removal. |

| Bio-Inspired Catalysts | Synthetic catalysts designed to mimic the function and active sites of natural enzymes, such as vitamin B12 derivatives. organic-chemistry.org | B12-inspired systems could catalyze dehalogenation reactions of the chloro-acyl group. organic-chemistry.org |

| Enzyme Immobilization | Attaching enzymes to solid supports (e.g., metal-organic frameworks) to improve their stability, reusability, and cost-effectiveness in catalytic processes. google.comwikipedia.org | Immobilized lipases or esterases could be used in flow reactors for the continuous transformation of this compound. |

| Extremozymes | Enzymes sourced from organisms living in extreme environments, which are inherently robust and can withstand harsh industrial process conditions. acs.org | Utilizing thermostable or solvent-tolerant enzymes for transformations where traditional enzymes would denature. acs.org |

Research into bio-inspired systems often involves conceptually breaking down natural enzymatic processes and reassembling them in novel ways, for instance, by creating electrochemical or photochemical catalytic systems that mimic B12 enzyme functions. organic-chemistry.org This approach combines the redox and coordination chemistry of biological systems with synthetic methodologies to create sustainable and green catalytic processes. organic-chemistry.org

Mechanistic Insights into Environmental Degradation Pathways of Chloroesters

Understanding the environmental fate of chloroesters is critical for assessing their ecological impact. Research in this area focuses on elucidating the microbial and chemical pathways through which these compounds are broken down. The degradation of related compounds, such as chloroacetamide herbicides, provides significant insights into the potential mechanisms for this compound. researchgate.netnih.gov

Microbial metabolism is a primary driver of degradation in the environment. researchgate.net For similar chloro-compounds, aerobic bacteria often initiate degradation through N/C-dealkylation, followed by hydroxylation and cleavage of aromatic rings, while dechlorination is a common initial step for anaerobic bacteria. researchgate.netnih.gov Key enzymes implicated in these pathways include amidases, hydrolases, reductases, and cytochrome P450 oxygenases. researchgate.netnih.gov Fungal degradation pathways are often more complex and can yield a greater diversity of metabolic products. researchgate.netnih.gov

Beyond microbial action, chemical processes like hydrolysis play a significant role. The ester linkage in this compound is susceptible to hydrolysis, which would cleave the molecule. acs.org The rate of such degradation is often dependent on environmental factors like pH and temperature. acs.org Advanced "omics" approaches (genomics, transcriptomics, proteomics) are becoming invaluable tools for studying these degradation pathways at a molecular level within complex microbial communities, helping to identify the specific genes and enzymes responsible for breaking down pollutants.

Application of this compound in the Synthesis of Advanced Materials and Fine Chemicals (Academic Focus)

While specific applications for this compound are not widely documented, its chemical structure, featuring a reactive acyl chloride and an ester moiety, makes it a potentially versatile building block in academic research for the synthesis of fine chemicals and advanced materials. The reactivity of its functional groups can be inferred from related classes of compounds like α-chloro esters and chloroformates.

The α-chloro ester functionality is a valuable synthetic intermediate. organic-chemistry.org Stereoselective construction of such chlorinated chiral centers allows for subsequent SN2-type displacement reactions, providing a route to a wide array of chiral molecules. google.com The development of organocatalytic methods for the enantioselective α-chlorination of carbonyl compounds highlights the academic interest in creating these versatile building blocks. organic-chemistry.org

The acyl chloride group, similar to that in chloroformates, is a highly reactive electrophile. Chloroformates are widely used in organic synthesis for several key transformations:

Formation of Carbamates: Reaction with amines. google.com

Formation of Carbonate Esters: Reaction with alcohols. google.com

Formation of Mixed Anhydrides: Reaction with carboxylic acids. google.com

These reactions are fundamental in areas such as peptide synthesis, where chloroformates like benzyl chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are used to introduce protecting groups. google.com Furthermore, efficient cross-coupling reactions between chloroformates and organocopper reagents derived from Grignard reagents have been developed as a versatile and high-yielding route to synthesize other esters. wikipedia.org This demonstrates the potential of the 2-chloro-2-oxoethyl group as a reactive handle for introducing the hexanoate ester into more complex molecules, which is of interest in the pharmaceutical and fine chemical sectors. wikipedia.org

Integration of Flow Chemistry and Automation in Research Methodologies

The integration of flow chemistry and automation is revolutionizing chemical synthesis by enabling more efficient, safer, and data-rich experimentation. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers enhanced control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and safety, especially when dealing with hazardous reagents.

Modern research platforms are now combining modular, robotic flow synthesis systems with advanced process analytical technology (PAT), such as FTIR and HPLC/MS, for real-time monitoring and optimization. This allows for the automated, multi-objective optimization of reaction conditions, where algorithms can systematically vary parameters to find the optimal process for a multi-step synthesis. Such automated systems are essential for transforming laboratory-scale chemistry into reliable industrial processes.

For a compound like this compound, these methodologies offer several advantages:

Telescoped Reactions: Multi-step syntheses can be performed consecutively without isolating intermediates, saving time and resources.

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with highly reactive intermediates or exothermic reactions.

Rapid Optimization: Automated systems can quickly screen a wide range of catalysts, solvents, and conditions to accelerate the discovery of new transformations.

Data-Rich Experimentation: Continuous monitoring provides detailed kinetic data that is difficult to obtain from traditional batch experiments, facilitating deeper mechanistic understanding.

The development of these integrated systems allows for the synthesis of complex molecules, such as active pharmaceutical ingredients, in a fully continuous and intensified process.

Advanced Analytical Methodologies for In Situ Reaction Monitoring

Gaining a deep understanding of reaction mechanisms and kinetics requires the ability to observe chemical transformations as they happen. Advanced in situ analytical methodologies provide a real-time window into reacting chemical systems, enabling researchers to track reactants, intermediates, and products without altering the reaction.

Several powerful spectroscopic techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a robust technique for monitoring reactions, and specialized systems like stopped-flow NMR can capture data within the first fractions of a second of a reaction. google.com 19F-NMR, for example, has been used to quantitatively observe all intermediates and byproducts in complex catalytic cycles. google.com

Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) are highly sensitive for detecting and monitoring catalytic intermediates in real-time. google.com When combined with methods like Multiple Reaction Monitoring (MRM), it can elucidate the relative rates of each step in a catalytic cycle. google.com

Vibrational Spectroscopy (FTIR and Raman): In-situ FTIR and Raman spectroscopy are widely used to monitor the concentration changes of functional groups during a reaction. Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reactor to collect spectra continuously, making them ideal for both laboratory and industrial process monitoring.

These techniques are often complementary. For instance, PSI-ESI-MS can be used to monitor catalytic intermediates while NMR tracks the formation of the final product. google.com The data gathered from these in situ methods are crucial for optimizing reaction conditions, validating proposed mechanisms, and ensuring the development of robust and scalable chemical processes.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Chloro-2-oxoethyl hexanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves esterification of hexanoic acid with 2-chloro-2-oxoethanol. Heterogeneous catalysts like Amberlyst-15 (a cationic exchange resin) are effective for enhancing reaction efficiency. Parameters such as molar ratio (acid:alcohol), catalyst loading (5-10 wt%), and temperature (70-90°C) must be optimized. Kinetic studies using Sigma-Plot or MATLAB can model reaction progress and identify rate-limiting steps .

- Safety Note : Use corrosion-resistant equipment due to the acidic nature of the reactants and products (e.g., 2-chloroethanol derivatives require handling with nitrile gloves and fume hoods) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- FTIR Spectroscopy : Identify ester (C=O stretch at ~1740 cm⁻¹) and chloro-oxo (C-Cl and C=O) functional groups .

- GC-MS : Quantify purity and detect volatile byproducts (e.g., unreacted hexanoic acid or chloroethanol derivatives). Calibrate with reference standards like ethyl hexanoate for retention time comparison .

- NMR : Assign molecular structure via ¹H and ¹³C peaks (e.g., hexanoate’s methylene protons at δ 1.2–1.6 ppm) .

Q. What are the primary safety hazards associated with handling this compound?

- Methodological Answer :

- Acute Toxicity : Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use PPE (gloves, goggles) and ensure emergency eyewash stations are accessible .

- Environmental Risk : Avoid aqueous release due to bioaccumulation potential. Neutralize spills with inert adsorbents (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction kinetics and mass transfer limitations be addressed in scaled-up synthesis?

- Methodological Answer :

- Internal/External Diffusion Analysis : Use the Weisz-Prater criterion to assess pore diffusion limitations in catalyst particles. Stirred-tank reactors with controlled agitation (≥500 rpm) minimize external mass transfer resistance .

- Thermodynamic Modeling : Calculate equilibrium constants (Keq) via activity coefficients (UNIFAC model) to predict conversion limits. For exothermic reactions, optimize cooling rates to maintain <90°C .

Q. What computational approaches predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Simulate hydrolysis pathways (e.g., chloro-oxo group’s susceptibility to nucleophilic attack) using Gaussian or ORCA software. Compare activation energies of degradation mechanisms .

- Molecular Dynamics (MD) : Model interactions with solvents (e.g., hexane vs. ethanol) to predict solubility and aggregation behavior .

Q. How can purification techniques minimize byproducts like residual hexanoic acid or chlorinated impurities?

- Methodological Answer :

- Vacuum Distillation : Separate low-boiling-point impurities (e.g., 2-chloroethanol, bp 128°C) from the ester (estimated bp >200°C) .

- Column Chromatography : Use silica gel with a hexane:ethyl acetate gradient (9:1 to 4:1) to isolate the target compound. Monitor fractions via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Contradictions and Gaps in Evidence

- Catalyst Selection : While Amberlyst-15 is validated for esterification , evidence on alternative catalysts (e.g., enzymatic lipases) is absent. Researchers should compare catalytic efficiency and reusability.

- Ecotoxicity Data : Limited ecotoxicological profiles exist for this compound. Standard OECD 201/202 assays (algae/daphnia toxicity) are recommended for future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.